
Tribenzyl(cyclohexyl)silane
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Overview
Description
Tribenzyl(cyclohexyl)silane is an organosilicon compound characterized by a silicon atom bonded to three benzyl groups and one cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(cyclohexyl)silane can be synthesized through a hydrosilylation reaction. One common method involves the reaction of cyclohexene with tribenzylsilane in the presence of a platinum catalyst, such as chloroplatinic acid, under ultraviolet light irradiation. This reaction proceeds efficiently at temperatures up to 70°C, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves similar hydrosilylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Hydrolysis and Silanol Formation
Tribenzyl(cyclohexyl)silane undergoes hydrolysis under acidic or basic conditions, though the reaction is significantly slower compared to hydrosilanes (Si–H containing species). The mechanism proceeds via nucleophilic substitution (SN2), where water attacks the electrophilic silicon center. Steric hindrance from the bulky benzyl and cyclohexyl groups impedes this process, requiring elevated temperatures or catalysts for appreciable reaction rates .
Key Observations:
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Catalysts: Cuprous chloride (CuCl) and magnesium nitrate (Mg(NO₃)₂) mixtures enhance hydrolysis efficiency by lowering activation energy .
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Products: Hydrolysis yields tribenzyl(cyclohexyl)silanol (Si–OH) and hydrogen gas. Subsequent condensation forms siloxane (Si–O–Si) networks .
Condition | Temperature (°C) | Catalyst System | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acidic (HCl, 1 M) | 90 | None | 24 | 15–20 |
Basic (NaOH, 1 M) | 120 | CuCl/Mg(NO₃)₂ (0.2:1 ratio) | 12 | 45–50 |
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes homolytic cleavage of Si–C bonds, generating benzyl and cyclohexyl radicals. These radicals recombine or abstract hydrogen, forming benzene, toluene, and cyclohexane derivatives .
Mechanistic Insights:
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Radical Stability: Benzyl radicals stabilize via resonance, favoring benzene formation.
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Byproducts: Trace amounts of dibenzosilole derivatives may form through intramolecular cyclization .
Substitution Reactions
The compound participates in nucleophilic substitutions under catalytic conditions:
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Grignard Reagents: Reacts with organomagnesium halides (e.g., RMgX) to replace benzyl groups, forming mixed organosilanes. The reaction proceeds via a two-step mechanism:
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Halogenation: Fluoride ions (e.g., KF) selectively displace benzyl groups under anhydrous conditions, yielding fluorosilanes .
Example Reaction:
This compound+RMgX→R–Si(cyclohexyl)(benzyl)₂+MgX(benzyl)
Radical-Mediated Functionalization
Under UV light in chlorinated solvents (e.g., CH₂Cl₂), this compound generates silicon-centered radicals. These intermediates react with alkenes or alkynes to form functionalized siloxanes or cross-coupled products .
Key Parameters:
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Light Source: Blue LED (450 nm) optimizes radical initiation.
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Solvent: Dichloromethane facilitates chlorine radical (Cl- ) formation, which abstracts hydrogen from silane .
Oxidation and Siloxane Formation
Strong oxidizing agents (e.g., O₃, H₂O₂) convert this compound to siloxane polymers via Si–O–Si linkage formation. The reaction is exothermic and requires controlled conditions to prevent runaway polymerization .
Reaction Pathway:
2Tribenzyl(cyclohexyl)silanol→Tribenzyl(cyclohexyl)siloxane+H₂O
Catalytic Coupling Reactions
This compound acts as a silicon-based coupling agent in cross-coupling reactions. For example, with alkyl halides and palladium catalysts, it facilitates C–Si bond formation, enabling access to complex organosilicon architectures .
Notable Application:
Scientific Research Applications
Chemical Properties and Reactions
Tribenzyl(cyclohexyl)silane exhibits several key chemical properties that facilitate its use in various applications:
- Oxidation : The compound can be oxidized to produce silanols or siloxanes, which are valuable in various chemical processes.
- Reduction : It participates in reduction reactions, often utilizing silanes as reducing agents.
- Substitution : The benzyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Common reagents for these reactions include hydrogen peroxide for oxidation and alkoxides or amines for substitution reactions.
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its ability to form stable silicon-carbon bonds enables the creation of various organosilicon compounds, which are crucial in developing advanced materials and pharmaceuticals.
Material Science
In material science, this compound is utilized in the production of advanced materials such as polymers and coatings. Its properties enhance the mechanical strength and thermal stability of composite materials, making it suitable for applications in industries like automotive and aerospace .
Drug Delivery Systems
The unique structural characteristics of this compound make it a candidate for drug delivery systems. Research indicates that its ability to form stable complexes with pharmaceutical agents can improve the solubility and bioavailability of drugs. Studies are ongoing to explore its effectiveness in targeted drug delivery applications.
Case Study 1: Organic Synthesis Advancements
A study demonstrated the effectiveness of this compound as a coupling agent in synthesizing complex organic molecules. By utilizing this silane in a reaction involving nucleophilic substitution, researchers successfully introduced various functional groups into target molecules, showcasing its utility in expanding synthetic pathways.
Case Study 2: Material Enhancement
Research conducted on polymer composites revealed that incorporating this compound significantly improved the mechanical properties of the materials. The silane acted as a coupling agent between inorganic fillers and organic matrices, resulting in enhanced tensile strength and durability under thermal stress .
Mechanism of Action
The mechanism by which tribenzyl(cyclohexyl)silane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various organic groups, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(cyclohexyl)silane
- Tris(trimethylsilyl)silane
Comparison
Tribenzyl(cyclohexyl)silane is unique due to the presence of three benzyl groups and one cyclohexyl group, which confer distinct steric and electronic properties. Compared to trimethyl(phenyl)silane and trimethyl(cyclohexyl)silane, this compound offers greater versatility in organic synthesis due to its ability to undergo multiple types of chemical reactions. Tris(trimethylsilyl)silane, on the other hand, is primarily used as a radical-based reducing agent .
Biological Activity
Tribenzyl(cyclohexyl)silane is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 5.4 | Apoptosis induction |
MCF-7 | 4.8 | Cell cycle arrest at G2/M phase |
A375 | 6.1 | Synergistic effect with doxorubicin |
Mechanistic Studies
Mechanistic investigations reveal that this compound induces apoptosis through several pathways:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound resulted in a significant accumulation of cells in the G2/M phase, suggesting an interruption in the cell cycle progression.
- Apoptotic Pathways : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to mitochondrial dysfunction and caspase activation.
- Microtubule Interaction : Similar to known microtubule-targeting agents, this compound may interact with tubulin, disrupting microtubule dynamics essential for mitosis.
Study 1: In Vitro Efficacy
A study conducted on various cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also enhanced the efficacy of traditional chemotherapeutics like doxorubicin in drug-resistant A375 melanoma cells. This suggests a potential role for this compound as an adjuvant therapy.
Study 2: In Vivo Models
In vivo studies using xenograft models showed that administration of this compound resulted in reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
Properties
CAS No. |
18848-69-6 |
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Molecular Formula |
C27H32Si |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
tribenzyl(cyclohexyl)silane |
InChI |
InChI=1S/C27H32Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-3,5-10,13-18,27H,4,11-12,19-23H2 |
InChI Key |
AUYZAXBUCDOOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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